molecular formula C20H21Cl2N5O4S2 B2969203 N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide CAS No. 392247-35-7

N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide

Cat. No.: B2969203
CAS No.: 392247-35-7
M. Wt: 530.44
InChI Key: PJDAZFQHVCGYLA-UHFFFAOYSA-N
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Description

N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide is a complex organic compound characterized by the presence of multiple functional groups, including dichlorophenyl, carbamothioyl, pyrrolidine, and sulfonyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3,4-dichloroaniline and pyrrolidine-1-sulfonyl chloride. These intermediates are then subjected to a series of reactions, including nucleophilic substitution, amidation, and thiourea formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to improve the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide shares structural similarities with other compounds containing dichlorophenyl, carbamothioyl, and pyrrolidine moieties.
  • Examples: 1-(3,4-Dichlorophenyl)pyrrolidine, pyrrolidine-2,5-diones, and prolinol derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a valuable candidate for drug discovery and development.

Properties

IUPAC Name

N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N5O4S2/c21-16-8-5-14(11-17(16)22)24-20(32)26-25-18(28)12-23-19(29)13-3-6-15(7-4-13)33(30,31)27-9-1-2-10-27/h3-8,11H,1-2,9-10,12H2,(H,23,29)(H,25,28)(H2,24,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDAZFQHVCGYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NNC(=S)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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